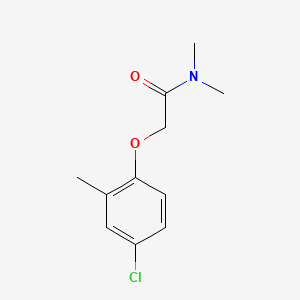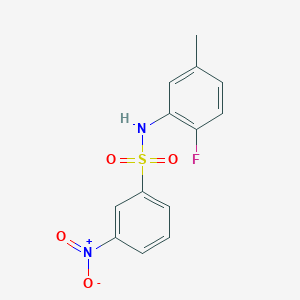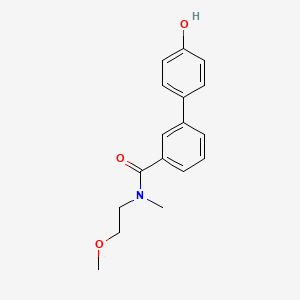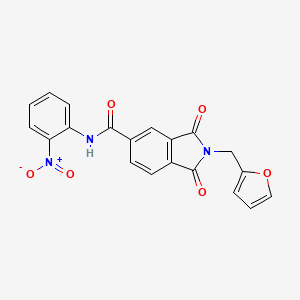![molecular formula C19H19ClN2O2 B4147025 3-[3-(4-Chloro-2,6-dimethylphenoxy)propyl]quinazolin-4-one](/img/structure/B4147025.png)
3-[3-(4-Chloro-2,6-dimethylphenoxy)propyl]quinazolin-4-one
Overview
Description
3-[3-(4-Chloro-2,6-dimethylphenoxy)propyl]quinazolin-4-one is an organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core linked to a chlorinated dimethylphenoxy group via a propyl chain. The presence of the chlorine and dimethyl groups on the phenoxy ring imparts specific chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Chloro-2,6-dimethylphenoxy)propyl]quinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Attachment of the Propyl Chain: The propyl chain is introduced via an alkylation reaction, where a suitable alkyl halide (e.g., 3-bromopropyl) reacts with the quinazolinone core in the presence of a base such as potassium carbonate.
Introduction of the Phenoxy Group: The final step involves the nucleophilic substitution of the propyl halide with 4-chloro-2,6-dimethylphenol, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Chloro-2,6-dimethylphenoxy)propyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with oxidized side chains.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinazolinone core or the phenoxy group.
Substitution: The chlorine atom on the phenoxy ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.
Major Products Formed
The major products formed from these reactions include oxidized quinazolinone derivatives, reduced quinazolinone compounds, and various substituted phenoxy derivatives.
Scientific Research Applications
3-[3-(4-Chloro-2,6-dimethylphenoxy)propyl]quinazolin-4-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and receptor binding.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the formulation of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[3-(4-Chloro-2,6-dimethylphenoxy)propyl]quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(2-chloro-3,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone
- 3-[3-(2-chloro-4,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone
Uniqueness
Compared to similar compounds, 3-[3-(4-Chloro-2,6-dimethylphenoxy)propyl]quinazolin-4-one is unique due to the specific positioning of the chlorine and dimethyl groups on the phenoxy ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-[3-(4-chloro-2,6-dimethylphenoxy)propyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13-10-15(20)11-14(2)18(13)24-9-5-8-22-12-21-17-7-4-3-6-16(17)19(22)23/h3-4,6-7,10-12H,5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPXVGLDUOPNAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCN2C=NC3=CC=CC=C3C2=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({[2-(4-benzoyl-1-piperazinyl)phenyl]amino}carbonothioyl)-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B4146944.png)

![3-[4-(2-chloro-5-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4146954.png)

![1-Ethyl-4-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperazine;oxalic acid](/img/structure/B4146974.png)
![N-[3-(dimethylamino)-2-methylpropyl]-3,4,5-triethoxybenzamide](/img/structure/B4146984.png)
![N-[2-(4-fluorophenoxy)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4146985.png)

![3-(1-adamantyl)-4-methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole](/img/structure/B4147004.png)
![N-(5-methyl-3-isoxazolyl)-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4147006.png)

![3-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B4147013.png)
![N-[3-(anilinosulfonyl)phenyl]-1-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4147015.png)
![3-[3-(2-ethoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4147021.png)
